molecular formula C21H19O2P B3342457 (E)-2-(Triphenylphosphonio)-1-methoxyethene-1-olate CAS No. 21204-67-1

(E)-2-(Triphenylphosphonio)-1-methoxyethene-1-olate

Cat. No. B3342457
CAS RN: 21204-67-1
M. Wt: 334.3 g/mol
InChI Key: NTNUDYROPUKXNA-HEHNFIMWSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the role or use of the compound in various industries or research .


Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This can include the raw materials used, the conditions required, the steps involved, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc. These properties can often be predicted using computational methods or determined experimentally .

Mechanism of Action

The mechanism of action is typically studied for bioactive compounds. It involves understanding how the compound interacts with biological systems and produces its effects .

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with handling and using the compound. This can include toxicity, flammability, environmental impact, etc .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and improvements that could be made in its synthesis or use .

properties

IUPAC Name

(E)-1-methoxy-2-triphenylphosphaniumylethenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19O2P/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3/b21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNUDYROPUKXNA-HEHNFIMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C(=C/[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-(Triphenylphosphonio)-1-methoxyethene-1-olate
Reactant of Route 2
(E)-2-(Triphenylphosphonio)-1-methoxyethene-1-olate
Reactant of Route 3
(E)-2-(Triphenylphosphonio)-1-methoxyethene-1-olate
Reactant of Route 4
(E)-2-(Triphenylphosphonio)-1-methoxyethene-1-olate
Reactant of Route 5
(E)-2-(Triphenylphosphonio)-1-methoxyethene-1-olate
Reactant of Route 6
(E)-2-(Triphenylphosphonio)-1-methoxyethene-1-olate

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